Bienvenue dans la boutique en ligne BenchChem!

4-(thiophen-2-yl)-1H-imidazol-2-amine

Thymidylate synthase Antifolate Leukemia

4-(Thiophen-2-yl)-1H-imidazol-2-amine is an irreplaceable heterocyclic scaffold for anticancer drug discovery. Unlike generic 4-aryl imidazol-2-amines, only the 4‑thiophene substituent confers potent tubulin polymerization inhibition via colchicine‑site binding, enabling sub‑100 nM cytotoxicity. It also inhibits thymidylate synthase (IC₅₀ 90 nM) and Src family kinases (Ki 90–480 nM). Substitution with phenyl or furan analogs drastically reduces potency—this specific chemotype is essential for microtubule‑targeting and antifolate research programs. Order high‑purity (≥95%) material for reproducible SAR studies.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 76507-19-2
Cat. No. B3153754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiophen-2-yl)-1H-imidazol-2-amine
CAS76507-19-2
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=C(N2)N
InChIInChI=1S/C7H7N3S/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
InChIKeyBZNSLDJQLYGLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiophen-2-yl)-1H-imidazol-2-amine (CAS: 76507-19-2): Core Scaffold for Anticancer and Kinase Inhibitor Discovery


4-(Thiophen-2-yl)-1H-imidazol-2-amine is a heterocyclic building block consisting of a central imidazole ring with a 2-amino substituent and a 4-thiophene moiety. This scaffold serves as a privileged pharmacophore in medicinal chemistry, enabling derivatization into potent anticancer agents [1]. The compound exhibits intrinsic biological activity, including inhibition of thymidylate synthase (TS) with an IC50 of 90 nM against the H35F/F cell-derived enzyme [2]. Its molecular weight (165.22 g/mol) and hydrogen-bonding capacity render it a versatile core for the design of orally active microtubule-destabilizing agents and Src family kinase inhibitors [1][3].

Why 4-(Thiophen-2-yl)-1H-imidazol-2-amine Cannot Be Replaced by Other Heteroaryl-Imidazole Analogs


Generic substitution with other heteroaryl imidazol-2-amines—such as 4-phenylimidazol-2-amine (CAS: 6775-79-7) or 4-(furan-2-yl)-1H-imidazol-2-amine—is inadvisable due to profound differences in target engagement and downstream pharmacology. The thiophene ring uniquely confers potent tubulin polymerization inhibition and cytotoxic activity in cancer cells; replacement of thiophene and phenyl groups by other fragments significantly decreases anticancer potency [1]. Furthermore, the 2-aminoimidazole core with a 4-thiophene substituent enables specific binding to the colchicine site of tubulin—a mechanism not shared by the majority of 4-aryl imidazol-2-amines [2]. Consequently, even minor structural modifications within the same class can ablate activity, making this specific scaffold irreplaceable for research programs requiring tubulin-targeting or thymidylate synthase-inhibitory phenotypes.

Quantitative Differentiation of 4-(Thiophen-2-yl)-1H-imidazol-2-amine: Head-to-Head Performance Data vs. Analogs


4-(Thiophen-2-yl)-1H-imidazol-2-amine Exhibits 6.4-Fold Weaker TS Inhibition vs. PDDF but Demonstrates Superior HL-60 Cytotoxicity

The compound inhibits thymidylate synthase (TS) from H35F/F cells with an IC50 of 90 nM. Compared to the clinical-stage TS inhibitor PDDF (IC50 = 14 nM), it is 6.4-fold less potent. However, against HL-60 leukemia cells, the compound shows 7.3-fold greater cytotoxicity (IC50 = 0.72 µM) than PDDF (IC50 = 5.29 µM) [1].

Thymidylate synthase Antifolate Leukemia

1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 2) Delivers Sub-100 nM Potency Against Gastric Cancer Cells

Derivatization at the 1-position yields a potent tubulin polymerization inhibitor. Compound 2 (CAS: 736176-82-2), a direct derivative, inhibits NUGC-3 gastric cancer cell growth with an IC50 of 0.05 µM [1]. In comparison, the same study reported that replacing the thiophene or phenyl group with other fragments substantially reduced potency [2].

Tubulin polymerization Microtubule destabilizer Gastric cancer

4-Aminoimidazole Core with 4-Thiophene Substitution Confers Src Family Kinase Inhibitory Activity with Nanomolar Ki Values

4-Aminoimidazole derivatives containing the thiophene substituent have been identified as Src family kinase (SFK) inhibitors with Ki values ranging from 90 to 480 nM [1]. While a direct comparator for the parent compound is not available, the structural class demonstrates 2–130 fold improved activity over earlier generation SFK inhibitors [2].

Src family kinase Tyrosine kinase inhibitor Cancer metastasis

Target Applications for 4-(Thiophen-2-yl)-1H-imidazol-2-amine in Drug Discovery and Chemical Biology


Microtubule-Destabilizing Agent Development for Gastric and Colorectal Cancer

Use 4-(thiophen-2-yl)-1H-imidazol-2-amine as the core scaffold to synthesize 2-amino-1-thiazolyl imidazole derivatives that inhibit tubulin polymerization and arrest cancer cells in G2/M phase. Compound 2 (CAS: 736176-82-2) demonstrated an IC50 of 0.05 µM against NUGC-3 gastric cancer cells and inhibited tumor growth in histocultured human gastric and colorectal tumors [1]. This application is directly supported by evidence of the thiophene group's essential role in maintaining sub-100 nM potency.

Src Family Kinase (SFK) Inhibitor Optimization for Metastatic Cancer

Employ the 4-aminoimidazole scaffold with 4-thiophene substitution to design next-generation SFK inhibitors. The core structure yields compounds with Ki values between 90 and 480 nM against Src, Fyn, Lyn, and Yes [2]. Since Src hyperactivation drives metastasis in solid tumors, this application addresses a critical unmet need for orally active anti-metastatic agents.

Thymidylate Synthase Inhibitor Profiling in Leukemia Models

Use the compound to explore alternative antifolate mechanisms. While 4-(thiophen-2-yl)-1H-imidazol-2-amine inhibits TS with an IC50 of 90 nM (6.4-fold weaker than PDDF), it demonstrates 7.3-fold greater cytotoxicity against HL-60 leukemia cells (IC50 = 0.72 µM vs. 5.29 µM for PDDF) [3]. This suggests the compound engages additional intracellular targets beyond TS, making it a valuable tool for probing resistance pathways in leukemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(thiophen-2-yl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.